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Abstract

Eclitasertib (also known as SAR443122 and DNL-758) is an orally bioavailable, potent, and
selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1
(RIPK1). RIPK1 is a critical signaling node that regulates cellular pathways of inflammation and
programmed cell death, including necroptosis and apoptosis.[1] By selectively targeting the
kinase activity of RIPK1, eclitasertib presents a promising therapeutic strategy for a range of
inflammatory and autoimmune diseases. This technical guide provides a comprehensive
overview of eclitasertib, including its mechanism of action, chemical properties, preclinical and
clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to RIPK1 and its Role in Disease

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that
plays a pivotal role in cellular responses to various stimuli, including tumor necrosis factor
(TNF), Toll-like receptor (TLR) ligands, and viral pathogens.[2] RIPK1 functions as both a
scaffold protein and a kinase, orchestrating a complex network of signaling pathways that
determine cell fate—leading to either cell survival and inflammation or programmed cell death.

[3]

The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis that
contributes to tissue damage and inflammation in numerous pathological conditions.
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Additionally, RIPK1 kinase activity is implicated in apoptosis. Dysregulation of RIPK1-mediated
signaling has been linked to the pathogenesis of several inflammatory diseases, including
ulcerative colitis, rheumatoid arthritis, psoriasis, and neuroinflammatory disorders.[3] Therefore,
the selective inhibition of RIPK1 kinase activity with small molecules like eclitasertib offers a
targeted therapeutic approach to mitigate inflammation and prevent cell death in these
diseases.

Eclitasertib: A Profile of a Selective RIPK1 Inhibitor

Eclitasertib is a potent inhibitor of RIPK1 kinase activity.[4] Its development is aimed at
providing a therapeutic option for various peripheral or systemic inflammatory disorders.[5]

Chemical Properties

The chemical properties of eclitasertib are summarized in the table below.

Property Value

5-benzyl-N-[(3S)-5-methyl-4-0x0-2,3-
IUPAC Name dihydropyrido[3,2-b][1][2]oxazepin-3-yl]-1H-
1,2,4-triazole-3-carboxamide

Molecular Formula C19H18N6O3
Molecular Weight 378.4 g/mol

CAS Number 2125450-76-0
Synonyms SAR443122, DNL-758

Potency and Selectivity

Eclitasertib is a highly potent inhibitor of RIPK1. While a comprehensive public kinase
selectivity profile is not available, the reported in vitro potency is significant.

Parameter Value

ICso (RIPK1) 0.0375 pM[4]
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Note: Further studies are required to fully characterize the selectivity profile of eclitasertib
against a broad panel of kinases.

Signaling Pathways and Mechanism of Action

Eclitasertib exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, thereby
modulating downstream signaling pathways involved in inflammation and cell death.

RIPK1-Mediated Signaling Pathways

The following diagram illustrates the central role of RIPK1 in TNF-induced signaling, leading to
either cell survival (NF-kB activation) or cell death (apoptosis and necroptosis).
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RIPK1 Signaling Pathways

Mechanism of Eclitasertib

Eclitasertib binds to the kinase domain of RIPK1, preventing its autophosphorylation and
subsequent activation. This inhibition blocks the downstream signaling cascades that lead to
necroptosis and RIPK1-dependent apoptosis, without affecting the scaffold function of RIPK1
required for NF-kB activation and cell survival.

Preclinical and Clinical Development
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Eclitasertib has undergone preclinical evaluation and has been investigated in several clinical
trials for various inflammatory conditions.

Preclinical Studies

While detailed quantitative preclinical data for eclitasertib in specific animal models of
ulcerative colitis, psoriasis, and rheumatoid arthritis are not publicly available, RIPK1 inhibitors,
in general, have demonstrated efficacy in various preclinical models of inflammatory diseases.

Clinical Trials

Eclitasertib has been evaluated in a Phase 1 study in healthy volunteers and has progressed

to Phase 2 trials for several indications.

Table 1. Summary of Eclitasertib Clinical Trials
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Phase

Indication

Status

Key
Findings/Endpoints

Phase 1

Healthy Volunteers

Completed

Well-tolerated with no
severe adverse
events.[5] Median
Tmax: 3-4 hours.[5]
Cmax and AUC
increased sub-
proportionally with
dose.[5] >90%
inhibition of RIPK1
phosphorylation in
PBMCs at doses =100
mg.[5]

Phase 2

Ulcerative Colitis
(NCT05588843)

Recruiting

Primary endpoint:

Clinical remission.[2]

Phase 2

Cutaneous Lupus
Erythematosus
(NCT04781816)

Discontinued

Failed to meet the
primary endpoint of
change in CLASI from
baseline at 12 weeks.

[2]

Phase 1b

Severe COVID-19
(NCT04469621)

Completed

Well-tolerated with
trends toward more
rapid resolution of
inflammatory

biomarkers.

Phase 1

Psoriasis

Discontinued

Development for this
indication has been

discontinued.

Phase 1

Rheumatoid Arthritis

Discontinued

Development for this
indication has been

discontinued.[3]
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Table 2: Pharmacokinetic Parameters of Eclitasertib in Healthy Volunteers (Single Ascending
Dose)[5]

Dose Tmax (median, hours)
10 mg 3.0
30 mg 4.0
100 mg 4.0
200 mg 35
400 mg 3.0
800 mg 4.0

Note: Cmax and AUC data showed sub-proportional increases with dose.

Table 3: Pharmacodynamic Effect of Eclitasertib in Healthy Volunteers|[5]

Inhibition of RIPK1 Phosphorylation in
PBMCs (at 12h post-dose)

Dose

=100 mg > 90%

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of
eclitasertib and other RIPK1 inhibitors.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)

This protocol describes a common method for determining the in vitro potency of a compound
against RIPK1.[6]
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Preparation

Thaw Reagents:

- 5x Kinase Buffer Prepare serial dilutions
- ATP (500 uMm) of Eclitasertib
- RIPK1 Substrate (MBP)

- RIPK1 Enzyme

Kinase Reaction

Prepare Master Mix:
- Kinase Buffer
-ATP
- Substrate

Add Master Mix and
Eclitasertib to 96-well plate

Add RIPK1 Enzyme
to initiate reaction

Incubate at 30°C
for 50 minutes

Detection

Add ADP-Glo™ Reagent
(terminates reaction, depletes ATP)

Incubate at RT
for 45 minutes

Add Kinase Detection Reagent
(converts ADP to ATP, generates light)

Incubate at RT
for 45 minutes

Read Luminescence

Click to download full resolution via product page

Workflow for RIPK1 Kinase Inhibition Assay
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Materials:

Recombinant human RIPK1 enzyme

e Myelin Basic Protein (MBP) as a substrate
o« ATP

e Kinase assay buffer

o ADP-Glo™ Kinase Assay kit (Promega)

o 96-well white plates

e Luminometer

Procedure:

Prepare serial dilutions of eclitasertib in the appropriate vehicle (e.g., DMSO), ensuring the
final concentration in the assay does not exceed 1%.

e In a 96-well plate, add the diluted eclitasertib or vehicle control.

o Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.

e Add the master mix to each well of the plate.

« Initiate the kinase reaction by adding diluted RIPK1 enzyme to each well.

¢ Incubate the plate at 30°C for a defined period (e.g., 50 minutes).

o Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
 Incubate at room temperature for 45 minutes.

e Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

e Incubate at room temperature for 45 minutes.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b8217943?utm_src=pdf-body
https://www.benchchem.com/product/b8217943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of eclitasertib and determine the ICso
value by fitting the data to a dose-response curve.

Assessment of RIPK1 Phosphorylation in Human
PBMCs

This protocol outlines a method to measure the pharmacodynamic effect of eclitasertib on
RIPK1 activation in human peripheral blood mononuclear cells (PBMCSs).[5]
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PBMC Isolation and Treatment

Collect whole blood from
subjects treated with Eclitasertib

Isolate PBMCs using
Ficoll-Paque density gradient

Resuspend PBMCs in autologous
plasma and incubate (37°C, 150 min)

Cell Lysis and Western Blot

Lyse PBMCs and
quantify protein concentration

Separate proteins by
SDS-PAGE

Transfer proteins to a
nitrocellulose membrane

Block membrane to
prevent non-specific binding

l

Incubate with primary antibodies:
- anti-pS166-RIPK1
- anti-total RIPK1
- anti-loading control (e.g., GAPDH)

Incubate with HRP-conjugated

secondary antibodies

Detect chemiluminescence

Click to download full resolution via product page

Workflow for Assessing RIPK1 Phosphorylation in PBMCs
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Materials:

Human whole blood

Ficoll-Paque

RPMI-1640 medium

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-GAPDH (or other
loading control)

HRP-conjugated secondary antibodies
Chemiluminescence substrate

Western blotting equipment

Procedure:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Wash the PBMCs with PBS and resuspend them in autologous plasma or cell culture
medium.

Incubate the cells at 37°C for a specified time (e.g., 150 minutes).

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the cell lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (pS166).
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e Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
o Detect the chemiluminescent signal.

 Strip the membrane and re-probe with antibodies for total RIPK1 and a loading control to
normalize the data.

e Quantify the band intensities to determine the level of RIPK1 phosphorylation relative to total
RIPK1.

Conclusion and Future Directions

Eclitasertib is a promising selective RIPK1 kinase inhibitor with a well-defined mechanism of
action and a favorable safety profile in early clinical development. By targeting a key driver of
inflammation and cell death, eclitasertib holds the potential to be a valuable therapeutic option
for patients with inflammatory diseases, particularly ulcerative colitis.

The ongoing Phase 2 clinical trial in ulcerative colitis will be crucial in establishing the efficacy
of eclitasertib in a patient population. Future research should also focus on elucidating its full
kinase selectivity profile and exploring its potential in other RIPK1-mediated diseases. The
development of robust pharmacodynamic biomarkers will be essential for optimizing dosing
and predicting clinical response. As our understanding of the complex roles of RIPK1 in health
and disease continues to grow, selective inhibitors like eclitasertib will be invaluable tools for
both research and clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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